molecular formula C9H17ClN2 B1425991 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride CAS No. 1258638-34-4

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

Cat. No.: B1425991
CAS No.: 1258638-34-4
M. Wt: 188.7 g/mol
InChI Key: NUHCLOXIBBTQRO-UHFFFAOYSA-N
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Description

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is a chemical compound with the molecular formula C9H17ClN2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a nitrile group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride typically involves the reaction of 4-piperidone with 2-methylpropanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The piperidine ring may also interact with receptor sites, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(piperidin-4-yl)propanamide
  • 2-Methyl-2-(piperidin-4-yl)propanoic acid
  • 2-Methyl-2-(piperidin-4-yl)propanol

Uniqueness

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is unique due to its nitrile group, which imparts distinct reactivity compared to its amide, acid, and alcohol analogs.

Properties

IUPAC Name

2-methyl-2-piperidin-4-ylpropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c1-9(2,7-10)8-3-5-11-6-4-8;/h8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHCLOXIBBTQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
Reactant of Route 2
2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
Reactant of Route 3
2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
Reactant of Route 4
2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
Reactant of Route 5
2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
Reactant of Route 6
2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

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